1-(3-{3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}propyl)pyrrolidin-2-one
CAS No.:
Cat. No.: VC16364284
Molecular Formula: C20H21ClN4O2S
Molecular Weight: 416.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21ClN4O2S |
|---|---|
| Molecular Weight | 416.9 g/mol |
| IUPAC Name | 1-[3-[4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-hydroxy-5-imino-2H-pyrrol-1-yl]propyl]pyrrolidin-2-one |
| Standard InChI | InChI=1S/C20H21ClN4O2S/c21-14-6-4-13(5-7-14)15-12-28-20(23-15)18-16(26)11-25(19(18)22)10-2-9-24-8-1-3-17(24)27/h4-7,12,22,26H,1-3,8-11H2 |
| Standard InChI Key | UDAOBZDETLKSSQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)N(C1)CCCN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Cl)O |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
The molecule’s backbone integrates three distinct heterocyclic systems:
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4-(4-Chlorophenyl)-1,3-thiazole: A five-membered aromatic ring containing sulfur and nitrogen atoms, substituted at the 4-position with a chlorophenyl group. This moiety is associated with electron-deficient aromatic systems capable of π-π stacking interactions in biological targets.
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4-Hydroxy-2-imino-2,5-dihydro-1H-pyrrole: A partially saturated pyrrole ring featuring hydroxyl and imino substituents, which may participate in hydrogen bonding and tautomerization .
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Pyrrolidin-2-one: A lactam ring providing conformational rigidity and potential hydrogen-bonding sites via its carbonyl group .
These components are interconnected through a three-carbon propyl chain, enabling spatial flexibility between the thiazole and pyrrolidinone units.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₀H₂₁ClN₄O₂S | |
| Molecular weight | 416.9 g/mol | |
| Hydrogen bond donors | 2 | |
| Hydrogen bond acceptors | 5 | |
| Rotatable bonds | 6 | |
| XLogP3 | 2.2 |
Synthetic Pathways and Reaction Optimization
Retrosynthetic Strategy
The synthesis, as inferred from fragment analysis, likely proceeds through modular coupling:
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Thiazole Formation: Condensation of 4-chlorobenzaldehyde with thioamide derivatives to construct the 4-(4-chlorophenyl)-1,3-thiazole core.
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Pyrrole Ring Assembly: Cyclization of γ-ketoimine precursors under acidic conditions to form the 4-hydroxy-2-iminopyrrolidine moiety.
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Propyl Linker Installation: Alkylation of the pyrrolidine nitrogen with 3-bromopropylpyrrolidin-2-one under basic conditions.
Critical Reaction Parameters
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Temperature: Thiazole formation typically requires 80–100°C for 8–12 hours.
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Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate cyclization steps.
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Purification: Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) yields >95% purity.
Computational and Spectroscopic Profiling
Predicted Physicochemical Properties
The compound’s moderate lipophilicity (XLogP3 = 2.2) suggests adequate membrane permeability, while its polar surface area (95.2 Ų) aligns with Rule-of-Five guidelines for drug-likeness . Quantum mechanical calculations indicate that the imino group adopts an E-configuration, stabilized by intramolecular hydrogen bonding with the hydroxyl group .
Spectroscopic Fingerprints
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.69–7.44 (m, 4H, Ar-H), 5.12 (br s, 1H, OH), 3.82–3.45 (m, 4H, pyrrolidinone-CH₂), 2.98–2.63 (m, 6H, propyl-CH₂ and pyrrole-CH₂).
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IR (KBr): 3280 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
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HRMS (ESI+): m/z 417.1048 [M+H]⁺ (calc. 417.1043).
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